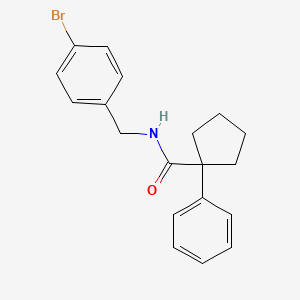

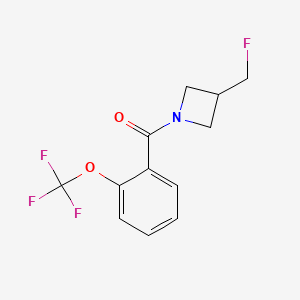

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

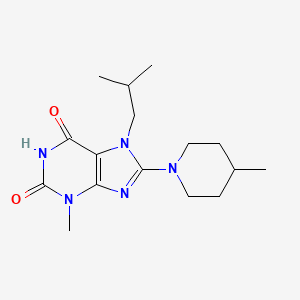

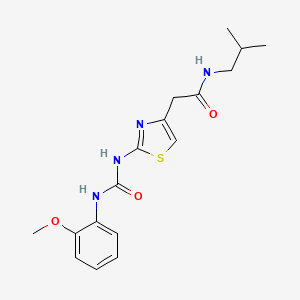

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide, also known as BPF, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. BPF has been shown to have various biochemical and physiological effects that make it a valuable compound for studying biological processes.

Aplicaciones Científicas De Investigación

Conformational Analysis in Model Peptides

Research on the computation of stable conformations of formamide and its derivatives, including glycine and N-methyl-N-acetyl-aminoacidamides, utilized the EPEN/2-model for investigating peptides. The study revealed that calculated stable conformations qualitatively agree with experimental outcomes in unpolar solvents, suggesting potential applications in understanding peptide structure and behavior (Walther, 1987).

Synthesis of Organic Compounds

An efficient route for synthesizing 1-formyl-1,2-dihydroquinolines has been developed, which is critical for the creation of various organic compounds. This process involves the cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, feasibly prepared by reacting N-(o-acylphenyl)formamides with alkenylmagnesium bromides (Kobayashi et al., 1995).

Carbon-monoxide-free Aminocarbonylation

A carbon-monoxide-free method for aminocarbonylating aryl halides using N-substituted formamides has been developed, utilizing palladium acetate and Xantphos. This methodology provides a safer alternative for producing various amides, eliminating the need for toxic carbon monoxide gas (Sawant et al., 2011).

Ligand-Controlled Selective N-Methylation or N-Formylation

Research demonstrated that cupric subcarbonate is effective for the reductive functionalization of CO2, producing formamides and methylamines with phenylsilane as a reductant. By choosing specific ligands, it is possible to switch between N-formylation and N-methylation, showcasing the versatility of this approach for synthesizing different nitrogen-containing compounds (Li et al., 2018).

Molecular Docking and Hirshfeld Surface Analysis

A study on N-(4-Bromo-Phenyl)-Formamide, a novel derivative, involved molecular docking and Hirshfeld surface analysis to investigate its antimicrobial properties. This research highlights the compound's potential in pharmaceutical applications and provides insights into its interaction with various receptors (Malek et al., 2020).

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)14-21-18(22)19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGUERFBPNBCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)

![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)

![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2877163.png)

![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)

![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)